(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide
Description
This compound belongs to the benzothiazole-derived imine class, characterized by a benzo[d]thiazole core substituted with a methylsulfonyl group at position 6 and a propargyl (prop-2-yn-1-yl) moiety at position 2. The (Z)-configuration denotes the spatial arrangement of the imine group (C=N), which is critical for its molecular interactions. The 2-(methylthio)benzamide substituent is attached via the ylidene linkage, contributing to its electronic and steric profile.
Properties
IUPAC Name |
2-methylsulfanyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S3/c1-4-11-21-15-10-9-13(27(3,23)24)12-17(15)26-19(21)20-18(22)14-7-5-6-8-16(14)25-2/h1,5-10,12H,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZQSUNTADILSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-Bromo-N-[(2Z)-3-(2-Ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene]benzamide
- Core similarity : Shares the Z-configured benzo[d]thiazole scaffold with a methylsulfonyl group at position 4.
- Substituent differences :
- Position 3: 2-ethoxyethyl (ether-linked) vs. propargyl (alkyne).
- Benzamide substituent: Bromo vs. methylthio.
- Implications: The 2-ethoxyethyl group may improve solubility compared to the hydrophobic propargyl group.
Thiazole-Quinolinium Derivatives (e.g., Compounds 4c1, 4c2)
- Core difference: Quinolinium-thiazole hybrid vs. benzothiazole-imine.
- Substituents: Morpholinopropyl/pyrrolidinyl groups enhance water solubility via tertiary amines. Styryl/indolevinyl groups introduce π-conjugation, affecting fluorescence and membrane interaction.
- Activity: These derivatives exhibit antibacterial properties, suggesting that cationic moieties (quinolinium) enhance microbial targeting. In contrast, the target compound’s neutral benzamide may prioritize enzyme inhibition.
STING Agonist Compound 35
- Core difference : Imidazo[4,5-b]pyridine-benzo[d]thiazole hybrid vs. simple benzothiazole.
- Substituents :
- Carbamoyl and hydroxypropoxy groups improve solubility and STING protein binding.
- Oxazole-carbonyl groups contribute to rigidity.
Thiadiazol-2-ylidene Derivatives (e.g., 4g, 4h)
- Core difference : Thiadiazole vs. benzothiazole.
- Substituents: Dimethylamino-acryloyl groups introduce strong electron-donating effects. Chlorophenyl/methylphenyl groups modulate lipophilicity.
- Spectroscopic Data : IR spectra show dual carbonyl stretches (1690, 1638 cm⁻¹), contrasting with the target compound’s single benzamide carbonyl.
Comparative Data Table
Electronic and Steric Effects
- Propargyl vs. Ethoxyethyl : The propargyl group’s alkyne moiety offers reactivity for bioorthogonal chemistry, whereas ethoxyethyl improves solubility but reduces metabolic stability .
- Methylthio (MeS) vs. Bromo : MeS is a weaker electron-withdrawing group than bromo, which may reduce steric hindrance while maintaining moderate lipophilicity .
Q & A
Q. Q1. What synthetic methodologies are recommended for constructing the benzothiazole core in (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide?
Answer: The benzothiazole scaffold can be synthesized via cyclization of substituted anilines with thiocyanates in acidic conditions. For example, reacting 4-substituted anilines with sodium thiocyanate in glacial acetic acid and bromine generates 6-substituted benzothiazol-2-amines . Subsequent functionalization (e.g., introducing prop-2-yn-1-yl or methylsulfonyl groups) may require nucleophilic substitution or transition-metal-catalyzed coupling. Pyridine-mediated acylation with methylthio-substituted benzoyl chloride can yield the final amide .
Q. Q2. How can reaction progress be monitored during the synthesis of this compound?
Answer: Thin-layer chromatography (TLC) using silica plates and UV visualization is standard for tracking intermediates. For cyclization steps, iodine vapor or ninhydrin staining aids in detecting sulfur-containing intermediates. NMR spectroscopy (e.g., disappearance of starting material signals) and mass spectrometry (LC-MS) provide real-time validation .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the cyclization of intermediates during benzothiazole formation?
Answer: Cyclization often involves electrophilic aromatic substitution, where thiocyanate-derived intermediates (e.g., thiocyanogen) react with anilines to form thiazole rings. In iodine-mediated cyclizations (e.g., in DMF with triethylamine), iodine acts as an oxidizing agent, facilitating sulfur extrusion and ring closure. Computational studies (DFT) can model transition states to optimize reaction conditions .
Q. Q4. How can overlapping signals in the ¹H NMR spectrum of the target compound be resolved?
Answer:
- Use high-field NMR (≥400 MHz) to enhance resolution.
- Employ 2D techniques (COSY, HSQC) to assign coupled protons and carbons.
- For methylsulfonyl and methylthio groups, compare δ~2.5–3.5 ppm regions with reference compounds.
- Variable-temperature NMR may separate broadened signals caused by hindered rotation .
Q. Q5. What strategies address low yields in the final acylation step?
Answer:
- Use anhydrous pyridine to scavenge HCl, preventing protonation of the amine nucleophile.
- Optimize stoichiometry: Acyl halide in slight excess (1.1–1.2 eq.) ensures complete reaction.
- Microwave-assisted synthesis (50–80°C, 30 min) accelerates kinetics while reducing side reactions .
Data Analysis and Contradictions
Q. Q6. How to reconcile discrepancies in antimicrobial activity data across structurally similar benzothiazoles?
Answer:
- Structural nuances: Minor substituent changes (e.g., methylthio vs. methylsulfonyl) alter lipophilicity and target binding.
- Assay variability: Standardize MIC testing using CLSI guidelines.
- Resistance mechanisms: Screen for efflux pump activity (e.g., using verapamil as an inhibitor) .
Q. Q7. Why do solvent choices (acetonitrile vs. DMF) lead to divergent cyclization efficiencies?
Answer:
- Polar aprotic solvents (DMF): Stabilize charged intermediates, enhancing cyclization rates.
- Low-polarity solvents (acetonitrile): Favor sulfur extrusion but may trap intermediates.
- Validate via kinetic studies (e.g., in situ IR monitoring) .
Methodological Optimization
Q. Q8. How to apply Design of Experiments (DoE) for reaction optimization?
Answer:
Q. Q9. What chromatographic techniques purify byproducts from the target compound?
Answer:
- Flash chromatography: Use gradient elution (hexane/EtOAc → DCM/MeOH) for polar byproducts.
- HPLC with C18 columns: Resolve isomers (e.g., Z/E configurations) with acetonitrile/water + 0.1% TFA .
Biological Evaluation
Q. Q10. What in vitro assays are suitable for assessing kinase inhibition potential?
Answer:
- Kinase profiling: Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, BRAF).
- Cellular assays: Measure phospho-ERK/MEK levels in cancer cell lines (e.g., A549, HeLa) via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
